molecular formula C16H10N4O2 B8677283 6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one

6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one

Cat. No.: B8677283
M. Wt: 290.28 g/mol
InChI Key: HMQHUUWIKGKBFT-UHFFFAOYSA-N
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Description

6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, versatility, and significant biological properties.

Preparation Methods

The synthesis of 6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization and condensation reactions . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of the imidazo[1,5-a]pyridine and quinazolinone moieties, which contribute to its diverse range of applications and biological activities.

Properties

Molecular Formula

C16H10N4O2

Molecular Weight

290.28 g/mol

IUPAC Name

6-(imidazo[1,5-a]pyridine-3-carbonyl)-3H-quinazolin-4-one

InChI

InChI=1S/C16H10N4O2/c21-14(15-17-8-11-3-1-2-6-20(11)15)10-4-5-13-12(7-10)16(22)19-9-18-13/h1-9H,(H,18,19,22)

InChI Key

HMQHUUWIKGKBFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C(=O)C3=CC4=C(C=C3)N=CNC4=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.36 g (3.6 mmol) of formamidine acetate is added to 0.2 g (0.72 mmol) of 2-amino-5-(imidazo[1,5-a]pyridin-3-ylcarbonyl)benzoic acid (described in WO 06/097625) in 7 ml of ethanol. The reaction medium is microwave-heated at 150° C. for 25 minutes. The reaction medium is hydrolysed with a 1N aqueous solution of sodium hydroxide. The aqueous phase is extracted with dichloromethane. The heterogeneous organic phase is filtered. The solid obtained is purified by silica gel column chromatography, elution being carried out with a dichloromethane/methanol (90/10) mixture. 54 mg of a yellow solid are obtained.
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7 mL
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aqueous solution
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